molecular formula C19H19NO2 B1532327 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol CAS No. 1256627-81-2

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol

Cat. No.: B1532327
CAS No.: 1256627-81-2
M. Wt: 293.4 g/mol
InChI Key: NUNWVAJLWKSEBW-UHFFFAOYSA-N
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Description

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol is a synthetic organic compound with the molecular formula C19H19NO2 It is known for its unique chemical structure, which includes a benzoyl group attached to a dihydroquinoline ring system

Scientific Research Applications

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

BHDQ has been found to exert a neuroprotective effect in cerebral ischemia/reperfusion (CIR) in rats . This effect was probably due to its antioxidant and anti-inflammatory activity, manifested in a decrease in the parameters of oxidative stress, decreased mRNA of proinflammatory cytokines and NF-κB factor genes . In addition, BHDQ reduced the load on antioxidant protection enzymes, contributing to a change in their activities, decreased the level of antioxidant gene transcripts and expression of Nrf2 and Foxo1 factors toward control .

Safety and Hazards

BHDQ has been classified as having Class 4 toxicity, with an LD50 of 800 mg/kg . This suggests that it has a moderate level of toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol typically involves the following steps:

    Formation of the Dihydroquinoline Ring: The initial step involves the cyclization of appropriate precursors to form the dihydroquinoline ring. This can be achieved through a Friedländer synthesis, where aniline derivatives react with ketones in the presence of acidic or basic catalysts.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the dihydroquinoline intermediate with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxylation: The final step involves the introduction of the hydroxyl group at the 6-position of the dihydroquinoline ring. This can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The hydroxyl group at the 6-position can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted dihydroquinoline.

    Substitution: Various substituted dihydroquinoline derivatives depending on the electrophile used.

Comparison with Similar Compounds

1-Benzoyl-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline, 1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline, 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline.

    Uniqueness: The presence of the benzoyl group and the hydroxyl group at the 6-position distinguishes it from other similar compounds, contributing to its unique chemical and biological properties.

Properties

IUPAC Name

(6-hydroxy-2,2,4-trimethylquinolin-1-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13-12-19(2,3)20(17-10-9-15(21)11-16(13)17)18(22)14-7-5-4-6-8-14/h4-12,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNWVAJLWKSEBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)O)C(=O)C3=CC=CC=C3)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301176693
Record name Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256627-81-2
Record name Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256627-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (6-hydroxy-2,2,4-trimethyl-1(2H)-quinolinyl)phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301176693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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